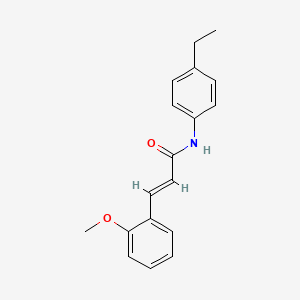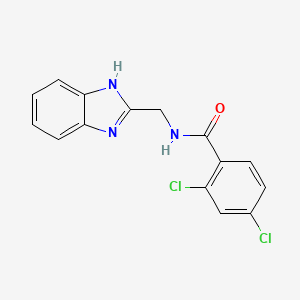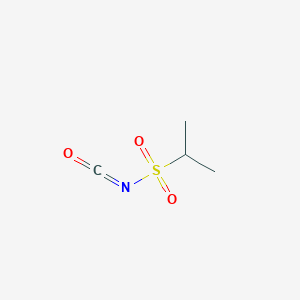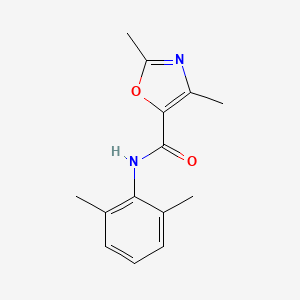
(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of arylethylamines with methacryloyl chloride in ethylene dichloride, yielding various N-(2-arylethyl)-2-methylprop-2-enamides with high yields . Although the specific synthesis of "(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide" is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Compounds with similar structural motifs have been characterized using spectroscopic methods such as FT-IR, UV-visible, 1H NMR, and HRMS . X-ray diffraction techniques have been employed to elucidate the molecular structure, providing detailed information on the crystal system, space group, and unit cell parameters . These techniques could be applied to determine the molecular structure of "this compound".
Chemical Reactions Analysis
The related compounds have been used as templates for the fabrication of molecularly imprinted polymers, which are synthesized to have a high affinity towards specific target biomolecules . Additionally, the reactivity of similar compounds with metal centers has been explored, leading to the formation of complexes with palladium(II), platinum(II), and ruthenium(II) . These studies suggest that "this compound" may also participate in such reactions, potentially forming coordination compounds with various metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using DFT calculations, which provide insights into the electronic properties such as HOMO-LUMO energies, vibrational frequencies, and molecular electrostatic potential (MEP) . These computational studies are complemented by experimental techniques to validate the theoretical predictions. The antioxidant properties of similar compounds have also been evaluated using DPPH free radical scavenging tests . These methods could be used to predict and confirm the properties of "this compound".
Aplicaciones Científicas De Investigación
Crystal Packing and Interactions
- The compound shows interesting crystal packing behavior due to N⋯π and O⋯π interactions, forming structures like zigzag double-ribbons and double-columns. These interactions are notable for their rarity and the distinct molecular arrangements they enable (Zhang, Wu, & Zhang, 2011).
Cascade Radical Cyclization
- Studies have demonstrated the use of this compound in cascade radical cyclization, leading to the formation of various stereoisomers. This process is significant in the context of organic synthesis and the creation of complex molecular structures (Ishibashi, Inomata, Ohba, & Ikeda, 1999).
Preparation and Alkylation of Enamino-Thiones
- The compound has been utilized in the preparation and alkylation of enamino-thiones, contributing to the development of new chemical entities with potential applications in various fields of chemistry (Rasmussen, Shabana, & Lawesson, 1981).
Anticonvulsant Enaminones
- Research on anticonvulsant enaminones has included this compound, highlighting its potential relevance in medicinal chemistry. The studies focus on understanding the molecular structure and behavior of these compounds (Kubicki, Bassyouni, & Codding, 2000).
Intramolecular Hydrogen Bonding
- The compound has been studied for its intramolecular N-H...O resonance-assisted hydrogen bonds in beta-enaminones, which are crucial for understanding the strength and nature of these bonds in chemical structures (Bertolasi, Pretto, Ferretti, Gilli, & Gilli, 2006).
X-Ray Crystal Structure and Spectroscopy
- It has been characterized by X-ray crystallography and spectroscopy, aiding in the understanding of its molecular structure and interactions. Such studies are fundamental in the field of crystallography and molecular physics (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Synthesis of O-Silylurethanes, Ureas, and Formamides
- The compound's derivatives have been used in the synthesis of O-silylurethanes, ureas, and formamides, showcasing its versatility in organic synthesis and potential applications in developing new materials or chemical agents (Belova, Pletneva, Golub, Korlyukov, Kirilin, & Petrogradskii, 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-14-8-11-16(12-9-14)19-18(20)13-10-15-6-4-5-7-17(15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWFWCOAHFRQSD-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2552983.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2552984.png)



![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1-ethyl-1H-1,2,3-benzotriazole-5-carboxylate](/img/structure/B2552990.png)
![N-(benzo[d]thiazol-2-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2552992.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2552994.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2552995.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone](/img/structure/B2553003.png)
![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)